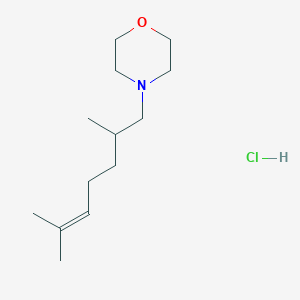![molecular formula C12H17NOS B5177761 1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]pyrrolidine](/img/structure/B5177761.png)
1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]pyrrolidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as EMTP or 4-ethyl-5-methylthiophene-3-carboxamide pyrrolidine. Its unique chemical structure makes it an attractive candidate for use in scientific research, particularly in the field of medicinal chemistry.
Mécanisme D'action
The exact mechanism of action of 1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]pyrrolidine is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various neurotransmitters and ion channels in the central nervous system.
Biochemical and Physiological Effects:
Studies have shown that 1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]pyrrolidine can modulate the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. It has also been shown to affect the activity of ion channels such as voltage-gated sodium channels and calcium channels. These effects contribute to its potential therapeutic applications in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]pyrrolidine in lab experiments include its unique chemical structure, which makes it an attractive candidate for use in medicinal chemistry research. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]pyrrolidine. These include further studies on its pharmacological effects, its potential use as a treatment for various diseases, and the development of new synthesis methods to improve its purity and yield.
In conclusion, 1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]pyrrolidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, particularly in medicinal chemistry. Its unique chemical structure and pharmacological effects make it an attractive candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]pyrrolidine can be achieved through several methods. One of the most commonly used methods involves the reaction of 4-ethyl-5-methylthiophene-3-carboxylic acid with pyrrolidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]pyrrolidine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit various pharmacological activities such as anti-inflammatory, analgesic, and anticonvulsant effects. It has also been investigated for its potential use as a treatment for various diseases such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Propriétés
IUPAC Name |
(4-ethyl-5-methylthiophen-3-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-3-10-9(2)15-8-11(10)12(14)13-6-4-5-7-13/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUDKAMOMGAZQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)N2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1-(3-phenyl-2-propyn-1-yl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B5177693.png)
![2-(4-chlorobenzyl)-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5177701.png)



![N-(2-furylmethyl)-N-methyl-2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetamide](/img/structure/B5177744.png)



![4-chloro-N-[5-({2-[(4-fluoro-3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5177768.png)
![N-(3-chloro-4-fluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5177774.png)
![3-[3-(3-ethyl-5-methylphenoxy)-2-hydroxypropyl]-1-methyl-2-propyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5177792.png)
![1-methoxy-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5177795.png)